

SR-29065: A Novel Research Tool for Probing REV-ERBα Function

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Compound of Interest		
Compound Name:	SR-29065	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB α , a critical component of the circadian clock machinery with emerging roles in the regulation of metabolism and inflammation.[1][2][3] Its selectivity for REV-ERB α over its isoform REV-ERB β makes it a valuable research tool for dissecting the specific physiological functions of REV-ERB α . This technical guide provides a comprehensive overview of SR-29065, including its pharmacological properties, experimental protocols for its use, and its application in studying REV-ERB α -mediated signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for **SR-29065**, facilitating its comparison with other REV-ERB modulators.

Table 1: In Vitro Activity of SR-29065

Parameter	Value	Receptor	Assay Type
EC50	110 nM	REV-ERBα	Cell-based co- transfection assay



Table 2: Pharmacokinetic Properties of SR-29065 in Mice

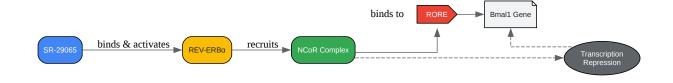
Parameter	Value	Dosing	Route
Cmax	12.2 μΜ	50 mg/kg	Intraperitoneal (i.p.)
Tmax	2 hours	50 mg/kg	Intraperitoneal (i.p.)
C12h	~0.8 μM	50 mg/kg	Intraperitoneal (i.p.)

Table 3: Metabolic Stability of SR-29065

Species	Matrix	Half-life (t½)
Mouse	Liver Microsomes	32 minutes
Human	Liver Microsomes	76 minutes

Signaling Pathway

SR-29065, as a REV-ERBα agonist, modulates the transcription of target genes by recruiting the Nuclear Receptor Corepressor (NCoR) complex to REV-ERBα response elements (ROREs) in their promoter regions. This leads to the repression of gene expression. A key target of this pathway is the Bmal1 gene, a core activator of the circadian clock.



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REV-ERB α signaling pathway activated by **SR-29065**.

Experimental Protocols



Detailed methodologies for key experiments involving **SR-29065** are provided below. These protocols are based on the primary literature and can be adapted for specific research needs.

In Vitro Co-transfection Assay for REV-ERBα Agonist Activity

This assay is used to determine the potency (EC50) of SR-29065 in activating REV-ERBa.

- 1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- Cells are seeded in 96-well plates and co-transfected with three plasmids:
- A Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain (Gal4-REV-ERBα-LBD).
- A luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS-Luc).
- A constitutively active Renilla luciferase plasmid for normalization.
- 2. Compound Treatment:
- 24 hours post-transfection, cells are treated with a serial dilution of **SR-29065** (e.g., from 1 nM to 10 μ M).
- A vehicle control (e.g., DMSO) is also included.
- 3. Luciferase Assay:
- After 16-24 hours of incubation with the compound, luciferase activity is measured using a dual-luciferase reporter assay system.
- Firefly luciferase activity is normalized to Renilla luciferase activity.
- 4. Data Analysis:
- The normalized data is plotted against the logarithm of the SR-29065 concentration.
- The EC50 value is calculated using a non-linear regression curve fit (e.g., log(agonist) vs. response).

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model



This in vivo model is used to assess the efficacy of **SR-29065** in a mouse model of multiple sclerosis.

1. EAE Induction:

- Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 postimmunization.

2. Compound Administration:

- SR-29065 is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
- Treatment with **SR-29065** (e.g., 25 or 50 mg/kg) or vehicle is initiated at the onset of clinical signs and administered twice daily (b.i.d.) via intraperitoneal injection.

3. Clinical Scoring:

- Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund

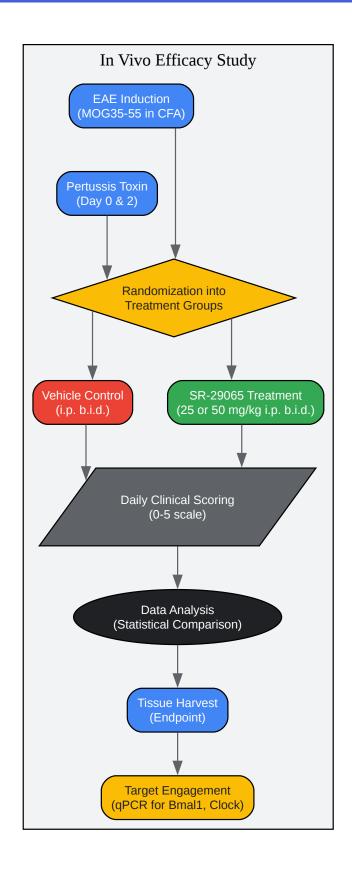
4. Target Engagement Analysis:

- At the end of the study, tissues (e.g., spleen, central nervous system) can be harvested for further analysis.
- Expression of REV-ERBα target genes, such as Bmal1 and Clock, can be measured by quantitative PCR to confirm target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **SR-29065**.





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Experimental workflow for EAE model and **SR-29065** treatment.



Conclusion

SR-29065 represents a significant advancement in the chemical toolkit available for studying nuclear receptor biology. Its selectivity for REV-ERB α allows for precise investigation of this receptor's role in health and disease. The data and protocols presented in this guide are intended to facilitate the use of **SR-29065** as a research tool and to encourage further exploration of REV-ERB α as a potential therapeutic target.

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